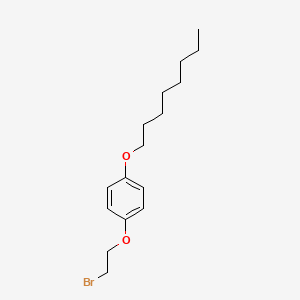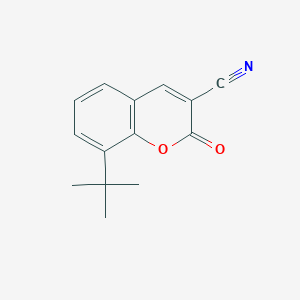
8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carbonitrile: is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with tert-butyl acetoacetate in the presence of a base, followed by the addition of a cyanide source to introduce the nitrile group. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Primary amines and other reduced derivatives.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
Chemistry: In chemistry, 8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carbonitrile is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development .
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of 8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
- 2H-1-Benzopyran-3-carbonitrile, 2-oxo-
- 2H-1-Benzopyran-3-carbonitrile, 7,8-dihydroxy-2-oxo-
- tert-Butyl (2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate
Comparison: Compared to these similar compounds, 8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carbonitrile stands out due to its tert-butyl group, which can influence its reactivity and biological activity.
Properties
CAS No. |
646053-10-3 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
8-tert-butyl-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C14H13NO2/c1-14(2,3)11-6-4-5-9-7-10(8-15)13(16)17-12(9)11/h4-7H,1-3H3 |
InChI Key |
LFIHOMYYVAKQEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC2=C1OC(=O)C(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide](/img/structure/B12607250.png)
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide](/img/structure/B12607254.png)
![1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)-](/img/structure/B12607260.png)
![4,4'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzonitrile](/img/structure/B12607262.png)
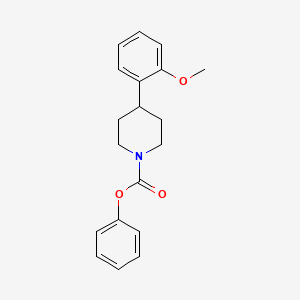
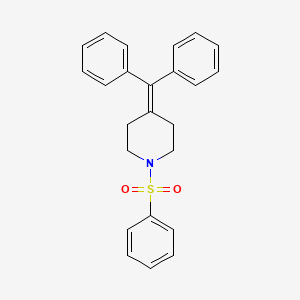
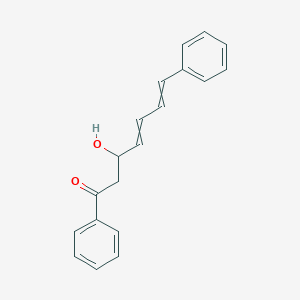
![2,2'-Bis[(oct-1-yn-1-yl)sulfanyl]-1,1'-biphenyl](/img/structure/B12607296.png)
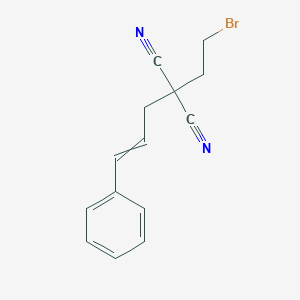


![5-[(2-Methyl-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12607324.png)
